6,7-Dimethylquinoxaline-2,3-dione: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 6,7-Dimethylquinoxaline-2,3-dione

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This technical guide provides an in-depth overview of **6,7-Dimethylquinoxaline-2,3-dione**, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. This document outlines its chemical structure, IUPAC name, synthesis protocols, and known pharmacological activities, with a focus on its role as a glutamate receptor antagonist.

Chemical Identity and Structure

6,7-Dimethylquinoxaline-2,3-dione is a derivative of quinoxaline, characterized by two methyl groups substituted at the 6 and 7 positions of the bicyclic core structure, and two ketone groups at the 2 and 3 positions. The presence of the dione functionality leads to tautomerism, with the compound existing predominantly in the 1,4-dihydro form.

IUPAC Name: 6,7-dimethyl-1,4-dihydroguinoxaline-2,3-dione[1]

Chemical Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol [1]

SMILES: Cc1cc2NC(=O)C(=O)Nc2cc1C[1]

InChlKey: HRVPYGLZESQRKK-UHFFFAOYSA-N[1]



The chemical structure of **6,7-Dimethylquinoxaline-2,3-dione** is presented below:

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Property	Value
Molecular Formula	C10H10N2O2
Molecular Weight	190.20 g/mol [1]
LogP	1.34[1]

Synthesis Protocol

The synthesis of **6,7-Dimethylquinoxaline-2,3-dione** is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalate derivative.[2] A general experimental protocol is detailed below.

Reaction Scheme:

4,5-Dimethyl-1,2-phenylenediamine + Diethyl Oxalate \rightarrow 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione + Ethanol

Experimental Protocol:

- Reactant Preparation: A solution of 4,5-dimethyl-1,2-phenylenediamine is prepared in a suitable solvent, such as ethanol.
- Condensation Reaction: Diethyl oxalate is added to the solution of 4,5-dimethyl-1,2-phenylenediamine. The mixture is then heated to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
- Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.



• Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

A facile method for the synthesis of quinoxaline-2,3-diones involves the rotary evaporation of 1,2-diamino aromatic compounds in diethyl oxalate at 50-80 °C and 20 mbar, leading to the formation of the product as a precipitate.[3]

Pharmacological Activity and Mechanism of Action

Quinoxaline-2,3-diones are a well-established class of competitive antagonists for non-NMDA ionotropic glutamate receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[4] Methyl substitutions at the 6 and 7 positions have been shown to result in compounds with antagonist properties.[5]

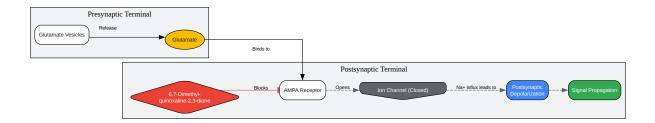
The primary mechanism of action for **6,7-Dimethylquinoxaline-2,3-dione** is the inhibition of excitatory neurotransmission mediated by glutamate. By binding to AMPA and kainate receptors on the postsynaptic membrane, the compound prevents the binding of glutamate, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This leads to a reduction in neuronal depolarization and subsequent propagation of the nerve impulse.

Derivatives of 6,7-disubstituted quinoxaline-2,3-diones have been found to antagonize the specific binding and functional responses to both AMPA and kainic acid.[5]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of **6,7-Dimethylquinoxaline-2,3-dione** on glutamatergic signaling.





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